molecular formula C20H23N5O2S2 B12600714 2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide

2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide

Cat. No.: B12600714
M. Wt: 429.6 g/mol
InChI Key: ZJIZHLNIWXBBGP-UHFFFAOYSA-N
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Description

2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide is a complex organic compound that features a piperidine ring, a benzoimidazole moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient mixing and heat transfer, and employing robust purification techniques like crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide lies in its multi-functional structure, which combines three different heterocyclic systems. This structural complexity may confer unique biological activities and make it a valuable compound for further research .

Properties

Molecular Formula

C20H23N5O2S2

Molecular Weight

429.6 g/mol

IUPAC Name

2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C20H23N5O2S2/c1-14-6-9-24(10-7-14)18(27)12-25-16-5-3-2-4-15(16)22-20(25)29-13-17(26)23-19-21-8-11-28-19/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3,(H,21,23,26)

InChI Key

ZJIZHLNIWXBBGP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)NC4=NC=CS4

Origin of Product

United States

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